Ethanol,[1-3H]

Ethanol metabolism Alcohol dehydrogenase Non-ADH pathways

Ethanol,[1-3H] (systematically [1-³H]ethanol) is a radiolabeled analogue of ethanol in which one hydrogen atom at the C-1 (carbinol) carbon is replaced by the beta-emitting radioisotope tritium (³H, half-life 12.3 years). The C-1 position is the site of hydride abstraction by alcohol dehydrogenase (ADH), the principal enzyme of ethanol oxidation, making this positional isomer uniquely informative for tracking reducing-equivalent transfer and quantifying contributions from parallel metabolic pathways.

Molecular Formula C2H6O
Molecular Weight 50.08 g/mol
Cat. No. B13790943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol,[1-3H]
Molecular FormulaC2H6O
Molecular Weight50.08 g/mol
Structural Identifiers
SMILESCCO
InChIInChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2T2
InChIKeyLFQSCWFLJHTTHZ-BMCFWTDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanol,[1-3H] – A Position-Specific Tritiated Radiotracer for Ethanol Metabolism and Enzyme Kinetics


Ethanol,[1-3H] (systematically [1-³H]ethanol) is a radiolabeled analogue of ethanol in which one hydrogen atom at the C-1 (carbinol) carbon is replaced by the beta-emitting radioisotope tritium (³H, half-life 12.3 years) [1]. The C-1 position is the site of hydride abstraction by alcohol dehydrogenase (ADH), the principal enzyme of ethanol oxidation, making this positional isomer uniquely informative for tracking reducing-equivalent transfer and quantifying contributions from parallel metabolic pathways [2]. The compound is supplied as a solution in ethanol or ethanol:water, typically at radioactive concentrations of 1 mCi/mL, and is employed at tracer-level quantities (microcurie to millicurie scale) in metabolic, biochemical, and pharmacological investigations.

Why Generic [³H]Ethanol or ¹⁴C-Ethanol Cannot Substitute for Position-Specific Ethanol,[1-3H]


Radiolabeled ethanol is not a single commodity. The labeling position and radioisotope identity fundamentally determine what metabolic information can be extracted. [1-³H]ethanol bears tritium at the enzymatically labile C-1 position, making it the only ethanol tracer capable of reporting on hydride transfer from ethanol to NAD⁺ and subsequently to lactate, β-hydroxybutyrate, and other reduced metabolites [1]. In contrast, [2-³H]ethanol retains its label through ADH oxidation and reports on acetaldehyde fate rather than reducing-equivalent flux. [¹⁴C]ethanol, regardless of position, tracks carbon skeleton distribution but cannot resolve hydrogen-transfer pathways. Moreover, the tritium isotope effect at C-1 (T(V/K) = 6.5 at pH 7) is substantially larger than the deuterium isotope effect (D(V/K) = 3.0) [2], meaning that [1-³H]ethanol and [1-²H]ethanol are not kinetically interchangeable even when used for the same mechanistic purpose. Selecting the wrong label can render an experiment incapable of answering the intended mechanistic question.

Quantitative Differentiation Evidence for Ethanol,[1-3H] Versus Closest Analogs and Alternatives


Position-Specific C-1 Label Enables Quantification of Non-ADH Ethanol Oxidation Pathways (10–50% of Total)

In isolated rat hepatocytes, (1R)-[1-³H]ethanol was used to trace the fate of the 1-proR hydrogen through ADH and non-ADH pathways. By measuring the relative yield of tritium in water (from ADH-mediated transfer to NAD⁺ → NADH → reoxidation) versus glucose (from non-ADH pathways including MEOS and catalase), the contribution of non-ADH pathways was quantified as 10–50% of total ethanol oxidation, correlated with lactate/pyruvate ratios of 80–500 [1]. This discrimination is impossible with [2-³H]ethanol (which retains label at C-2 through ADH oxidation) or [U-¹⁴C]ethanol (which tracks carbon, not hydrogen). The model explicitly compares the fate of the 1-proR-hydrogen of ethanol with the hydrogen bound to carbon-2 of lactate under identical conditions [1].

Ethanol metabolism Alcohol dehydrogenase Non-ADH pathways Hepatocyte Reducing equivalent tracing

Tritium Kinetic Isotope Effect T(V/K) = 6.5 Is 2.2-Fold Larger Than Deuterium D(V/K) = 3.0 at Physiological pH

The primary V/K isotope effect for horse liver alcohol dehydrogenase (ADH) with NAD⁺ as coenzyme was measured using ethanol stereospecifically labeled with tritium or deuterium at the 1-R position. At pH 7, T(V/K) = 6.5 and D(V/K) = 3.0, representing a 2.17-fold larger effect for tritium [1]. With increasing pH to 9, both values decreased (T(V/K) = 2.5, D(V/K) = 1.5) but the tritium effect remained proportionally larger. The intrinsic isotope effect evaluated by the Northrop method was approximately 10 with NAD⁺ and approximately 5 with coenzyme analogues (thio-NAD⁺, acetyl-NAD⁺), varying little with pH [1]. The assay was performed using a dual-isotope competitive radiometric method in which ¹⁴C-labeled normal ethanol and ³H-labeled ethanol were co-incubated to follow acetaldehyde formation with high reproducibility [1].

Kinetic isotope effect Alcohol dehydrogenase Enzyme mechanism NAD+ Hydride transfer

Stereospecific Discrimination: (1R)-[1-3H]Ethanol Loses Tritium Upon Oxidation, (1S)-[1-3H]Ethanol Retains It; 7:1 Pro-R Preference

The stereoisomers (1R)-[1-³H]ethanol and (1S)-[1-³H]ethanol exhibit fundamentally different metabolic fates. In methanol oxidase from Candida boidinii, the ratio of hydrogen abstraction in ethanol oxidation was approximately 7:1 in favor of the pro-R hydrogen, with a kH/k³H isotope effect of 2–2.5 for (1R)-[1-³H]ethanol [1]. For bovine hepatic catalase, (R)-[1-³H₁]ethanol oxidation yielded acetaldehyde devoid of tritium, whereas (S)-[1-³H₁]ethanol oxidation yielded tritium-containing acetaldehyde, confirming that catalase abstracts the pro-R hydrogen exclusively [2]. In rat liver slices, ethanol incubated with (S)-[1-³H]ethanol became enriched with ³H while (R)-[1-³H]ethanol did not, and far less ³H from the (S)-isomer was incorporated into lactate, demonstrating compartmentalized NADH pools [3]. All three hepatic ethanol-oxidizing systems—ADH, MEOS, and catalase—share the same stereospecificity toward the 1-R hydrogen, though MEOS and catalase display larger isotope effects than ADH [4].

Stereospecificity Chiral ethanol Alcohol dehydrogenase Catalase MEOS

Tritium Label Provides ~462-Fold Higher Theoretical Specific Activity Than Carbon-14, Enabling Detection at Proportionally Lower Concentrations

The maximum theoretical specific activity of tritium (for a single ³H atom per molecule) is 28.8 Ci/mmol (1.066 TBq/mmol), compared to 62.4 mCi/mmol (2.31 GBq/mmol) for carbon-14, representing a 462-fold advantage [1]. In pharmaceutical R&D, this higher specific activity makes ³H labels the preferred choice when molar concentrations are very low, such as in receptor occupancy screens and quantitative whole-body autoradiography (QWBA) [2]. The lower beta emission energy of tritium (18.6 keV maximum, 5.7 keV mean) compared to carbon-14 (156 keV maximum, 56 keV mean) also yields superior spatial resolution in autoradiographic imaging—approximately 0.5–2 μm for ³H versus 20–100 μm for ¹⁴C [1]. However, the half-life of tritium (12.3 years) is significantly shorter than that of ¹⁴C (5,730 years), requiring decay correction in extended studies and limiting shelf life of the labeled compound. Commercially, [³H]-ethanol is available at specific activities of 5–50 mCi/mmol (0.185–1.85 GBq/mmol) for general use, or at higher custom specifications for specialized applications.

Specific activity Tritium vs Carbon-14 Detection sensitivity Radiolabel selection Autoradiography

[1-3H]Ethanol Is Utilized 6.5-Fold Slower Than Unlabeled Ethanol by ADH, Enabling Competitive Dual-Isotope Discrimination of Parallel Pathways

The T(V/K) value of 6.5 at pH 7 means that [1-³H]ethanol is oxidized by ADH at a rate 6.5-fold slower than unlabeled ethanol at equivalent concentrations [1]. This large isotope effect has been exploited in vivo: the utilization of [(1R)-1-³H]ethanol is slower than that of unlabeled ethanol both in the absence and presence of 5 mM pyrazole (an ADH inhibitor), indicating that isotope discrimination operates in both ADH and non-ADH pathways [2]. The radiometric competitive method—co-administering [1-³H]ethanol with [¹⁴C]ethanol (normal, unlabeled isotope) and measuring the ³H/¹⁴C ratio in product acetaldehyde—provides a non-invasive in vivo assay requiring only tracer quantities of isotopes [1]. In naive rats at low ethanol concentrations, this method confirmed the discrete role of non-ADH systems in hepatic ethanol oxidation [1]. By contrast, [1-²H]ethanol with its smaller D(V/K) of 3.0 provides less dynamic range for detecting shifts between pathways, and [¹⁴C]ethanol alone cannot report on hydrogen-transfer isotope discrimination.

Isotope discrimination Competitive radiometry Alcohol dehydrogenase In vivo isotope effect Non-invasive method

High-Impact Application Scenarios for Ethanol,[1-3H] Based on Quantitative Differentiation Evidence


Quantitative Dissection of Hepatic Ethanol Oxidation Pathways (ADH vs. MEOS vs. Catalase)

Researchers requiring quantitative partitioning of ethanol oxidation among alcohol dehydrogenase, the microsomal ethanol-oxidizing system (MEOS), and catalase should select (1R)-[1-³H]ethanol. As demonstrated by Vind & Grunnet (1985), the 1-proR tritium label enables calculation of non-ADH pathway contribution (10–50% depending on metabolic state) from the relative yield of ³H in water versus glucose [1]. No other ethanol tracer—including [2-³H]ethanol, [¹⁴C]ethanol, or [1-²H]ethanol—provides this pathway-resolving capability, because only the C-1 hydrogen is directly abstracted in the ADH-catalyzed hydride-transfer step. The method has been validated in hepatocytes from fed, starved, ethanol-induced, and T3-hyperthyroid rats, demonstrating broad applicability across metabolic conditions [1].

Stereochemical Determination of Alcohol-Oxidizing Enzyme Mechanisms Using Single-Enantiomer (1R)- or (1S)-[1-3H]Ethanol

Investigators seeking to determine the stereochemical course of novel alcohol-oxidizing enzymes or to validate the pro-R vs. pro-S hydrogen abstraction specificity should procure the individual (1R)-[1-³H]ethanol and (1S)-[1-³H]ethanol enantiomers. The 7:1 pro-R:pro-S abstraction ratio established for methanol oxidase [2], the exclusive pro-R abstraction by catalase [3], and the conserved stereospecificity across ADH, MEOS, and catalase [4] collectively demonstrate that the two enantiomers serve as orthogonal probes: (1R)-[1-³H]ethanol reports on hydride transfer to NAD⁺ (or H₂O₂ in catalase), while (1S)-[1-³H]ethanol reports on acetaldehyde formation and downstream metabolism. The racemic R,S mixture confounds these signals and should be avoided for mechanistic stereochemistry studies.

In Vivo Dual-Isotope Competitive Radiometric Assay for Non-Invasive Pathway Assessment

For in vivo studies requiring non-invasive discrimination between ADH and non-ADH ethanol oxidation, the dual-isotope competitive method co-administering [1-³H]ethanol (tracer for isotope discrimination) with [¹⁴C]ethanol (tracer for total ethanol metabolism) is the established approach. Damgaard (1981) validated this method across pH 6–9 and demonstrated its application in intact rats, where the ³H/¹⁴C ratio in acetaldehyde reports on isotope discrimination and thus on the relative contribution of non-ADH pathways [5]. The T(V/K) of 6.5 provides superior dynamic range compared to D(V/K) of 3.0 for deuterated ethanol, enabling statistically significant detection of pathway shifts at lower ethanol concentrations [5]. This method requires only tracer quantities of isotopes and is therefore suitable for longitudinal studies where repeated measurements are needed.

Compartment-Specific NADH Pool Tracing in Intact Hepatocytes and Liver Slices

The differential incorporation of tritium from (1R)-[1-³H]ethanol versus (1S)-[1-³H]ethanol into lactate provides a unique window into the subcellular compartmentation of NADH pools. In rat liver slices, far less ³H from the (S)-isomer than from the (R)-isomer is incorporated into lactate, demonstrating that NADH generated from acetaldehyde oxidation is formed primarily in a non-cytosolic (mitochondrial) compartment [6]. The time-course of tritium transfer from R,S-1-³H-ethanol to lactate and β-hydroxybutyrate has been quantitatively characterized (initial rate of extramitochondrial acetaldehyde oxidation: 0–0.4 μmol/min/mL cells), with 4-methylpyrazole inhibition decreasing incorporation proportionally to the decrease in ethanol and acetaldehyde metabolism [7]. This application is uniquely enabled by the position-specific C-1 tritium label and cannot be replicated with ¹⁴C-labeled ethanol.

Quote Request

Request a Quote for Ethanol,[1-3H]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.